molecular formula C8H8F2N2O B12993868 3,5-Difluoro-4-methylbenzohydrazide

3,5-Difluoro-4-methylbenzohydrazide

Cat. No.: B12993868
M. Wt: 186.16 g/mol
InChI Key: CCZNCPNBLULUTM-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazides It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methylbenzohydrazide typically involves the reaction of 3,5-difluoro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

3,5-Difluoro-4-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylbenzohydrazide involves its interaction with biological molecules. The hydrazide group can form covalent bonds with various biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

3,5-difluoro-4-methylbenzohydrazide

InChI

InChI=1S/C8H8F2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

CCZNCPNBLULUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NN)F

Origin of Product

United States

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